3-[3,5-dimethyl-1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanoic acid
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Overview
Description
3-[3,5-dimethyl-1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanoic acid is a complex organic compound featuring a pyrazole ring substituted with a pyrimidine moiety and a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-dimethyl-1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanoic acid typically involves multi-step organic reactions. One common route includes:
Formation of the pyrazole ring: Starting with a diketone, such as 3,5-dimethyl-1H-pyrazole, the pyrazole ring is formed through cyclization reactions.
Introduction of the pyrimidine moiety: The pyrimidine ring is introduced via a condensation reaction with appropriate precursors, such as 6-methyl-4-oxo-1H-pyrimidine-2-carbaldehyde.
Attachment of the propanoic acid group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[3,5-dimethyl-1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propanoic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
3-[3,5-dimethyl-1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3,5-dimethyl-1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine moiety may interact with nucleic acids or proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid
- 3-[1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanoic acid
Uniqueness
3-[3,5-dimethyl-1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanoic acid is unique due to the presence of both the dimethyl-substituted pyrazole ring and the pyrimidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[3,5-dimethyl-1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-7-6-11(18)15-13(14-7)17-9(3)10(8(2)16-17)4-5-12(19)20/h6H,4-5H2,1-3H3,(H,19,20)(H,14,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWRVGMQONRECI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)N2C(=C(C(=N2)C)CCC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)N2C(=C(C(=N2)C)CCC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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